An In-depth Technical Guide to the Chemical Profile of AH 9
An In-depth Technical Guide to the Chemical Profile of AH 9
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining AH 9
The designation "AH 9" is identified as the chemical compound 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde . This molecule belongs to the tetrahydroisoquinoline class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules. While direct and extensive research on AH 9 itself is limited in publicly available literature, its core structure, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a well-studied pharmacophore. This guide provides a comprehensive overview of the chemical structure of AH 9 and delves into the known biological activities, experimental data, and relevant signaling pathways associated with its structural class.
Chemical Structure and Properties of AH 9
The foundational structure of AH 9 is a tetrahydroisoquinoline ring system with methoxy groups at positions 6 and 7, and a carbaldehyde group attached to the nitrogen at position 2.
| Property | Value |
| IUPAC Name | 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 96624-17-8 |
| Canonical SMILES | O=CN1CC2=CC(OC)=C(OC)C=C2CC1 |
Biological Activities of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold
The core scaffold of AH 9 is a key component in the design of molecules targeting multidrug resistance in cancer and neurological disorders. The primary biological activities associated with this class of compounds are the inhibition of P-glycoprotein and high-affinity binding to the sigma-2 receptor.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR). Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been extensively investigated as potent P-gp inhibitors. These compounds can reverse MDR by blocking the efflux of anticancer drugs, thereby increasing their intracellular concentration and restoring their efficacy.
Sigma-2 (σ₂) Receptor Binding
The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation and cell death. Consequently, it has emerged as a promising target for cancer diagnosis and therapy. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a recognized pharmacophore for high-affinity and selective sigma-2 receptor ligands.
Quantitative Data for Key Derivatives
| Compound | Target | Assay | Activity |
| Compound 12k ¹ | P-gp | Doxorubicin resistance reversal in K562/A02 cells | EC₅₀ = 57.9 ± 3.5 nM |
| Compound 7h ² | P-gp | Doxorubicin resistance reversal in K562/A02 cells | EC₅₀ = 127.5 ± 9.1 nM |
| Compound 3b ³ | Sigma-2 Receptor | Radioligand binding assay | Kᵢ = 5-6 nM |
| Compound 3e ³ | Sigma-2 Receptor | Radioligand binding assay | Kᵢ = 5-6 nM |
| Compound 4b ³ | Sigma-2 Receptor | Radioligand binding assay | Kᵢ = 5-6 nM |
| Compound 4e ³ | Sigma-2 Receptor | Radioligand binding assay | Kᵢ = 5-6 nM |
| CM398 ⁴ | Sigma-2 Receptor | Radioligand binding assay | High selectivity (σ₁/σ₂ ratio > 1000) |
¹N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine ²2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide ³Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline ⁴1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for derivatives of the AH 9 core structure.
P-glycoprotein Inhibition Assay (MTT Assay)
This protocol assesses the ability of a compound to reverse P-gp-mediated multidrug resistance.
-
Cell Culture: Human cancer cells overexpressing P-gp (e.g., K562/A02) and the parental sensitive cell line (e.g., K562) are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a cytotoxic agent (e.g., doxorubicin) in the presence or absence of varying concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) of the cytotoxic agent is calculated, and the reversal fold is determined by dividing the IC₅₀ of the cytotoxic agent alone by the IC₅₀ in the presence of the test compound.
Sigma-2 Receptor Binding Assay (Radioligand Competition)
This protocol determines the binding affinity of a compound for the sigma-2 receptor.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the sigma-2 receptor (e.g., rat liver).
-
Binding Reaction: The membranes are incubated with a radiolabeled sigma-2 ligand (e.g., [³H]DTG) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Workflows
P-glycoprotein Inhibition Signaling Pathway
Caption: P-glycoprotein inhibition by an AH 9 derivative, leading to increased intracellular drug concentration and apoptosis.
Experimental Workflow for P-gp Inhibition Assay
Caption: A typical experimental workflow for determining P-glycoprotein inhibition using the MTT assay.
Conclusion
While AH 9 (6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde) itself is not extensively characterized in the scientific literature, its core structure is a cornerstone for the development of potent modulators of P-glycoprotein and high-affinity ligands for the sigma-2 receptor. The data from related compounds suggest that this chemical scaffold holds significant promise for applications in oncology and neuroscience. Further investigation into the specific biological activities of AH 9 is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the rich pharmacology of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of molecules.
